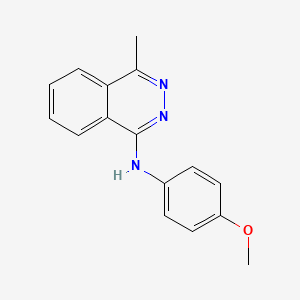

N-(4-methoxyphenyl)-4-methylphthalazin-1-amine

CAS No.: 333776-09-3

Cat. No.: VC16710763

Molecular Formula: C16H15N3O

Molecular Weight: 265.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 333776-09-3 |

|---|---|

| Molecular Formula | C16H15N3O |

| Molecular Weight | 265.31 g/mol |

| IUPAC Name | N-(4-methoxyphenyl)-4-methylphthalazin-1-amine |

| Standard InChI | InChI=1S/C16H15N3O/c1-11-14-5-3-4-6-15(14)16(19-18-11)17-12-7-9-13(20-2)10-8-12/h3-10H,1-2H3,(H,17,19) |

| Standard InChI Key | CLPZGJXKBAKLOK-UHFFFAOYSA-N |

| Canonical SMILES | CC1=NN=C(C2=CC=CC=C12)NC3=CC=C(C=C3)OC |

Introduction

Chemical Structure and Nomenclature

Structural Features

N-(4-Methoxyphenyl)-4-methylphthalazin-1-amine consists of a phthalazine ring system—a bicyclic structure comprising two fused benzene rings with two nitrogen atoms at positions 1 and 2. At position 1, the nitrogen is substituted with a 4-methoxyphenyl group (-NH-C6H4-OCH3), while position 4 bears a methyl group (-CH3). The methoxy substituent on the phenyl ring introduces electron-donating effects, influencing the compound's electronic distribution and reactivity .

The IUPAC name, 1-[(4-methoxyphenyl)amino]-4-methylphthalazine, reflects this substitution pattern. X-ray crystallography data for structurally similar phthalazin-1(2H)-one derivatives (e.g., 4-chloro-N-[(4-methoxyphenyl)methyl]phthalazin-1-amine) reveal planar aromatic systems with intermolecular hydrogen bonds stabilizing the crystal lattice . For instance, bond lengths between the phthalazine nitrogen and adjacent carbons in analogous compounds range from 1.33–1.36 Å, consistent with delocalized π-electron systems .

Comparative Analysis with Analogous Compounds

The substitution pattern of N-(4-methoxyphenyl)-4-methylphthalazin-1-amine places it within a broader class of phthalazine amines investigated for pharmacological applications. For example:

-

4-Chloro-N-[(4-methoxyphenyl)methyl]phthalazin-1-amine (CAS 512803-50-8) shares the 4-methoxyphenylamine substituent but features a chloro group at position 4 and a benzyl linkage .

-

2-Methylphthalazin-1(2H)-one derivatives exhibit antimicrobial activity, underscoring the therapeutic relevance of methyl-substituted phthalazines .

These analogs suggest that the methyl and methoxyphenyl groups in the target compound may enhance lipophilicity and membrane permeability, critical factors in drug design .

Synthesis and Manufacturing Processes

Proposed Synthetic Routes

While no direct synthesis of N-(4-methoxyphenyl)-4-methylphthalazin-1-amine is documented, pathways for analogous compounds provide a framework for its preparation:

Nucleophilic Aromatic Substitution

4-Chlorophthalazine intermediates, such as 4-chloro-N-[(4-methoxyphenyl)methyl]phthalazin-1-amine , undergo displacement reactions with amines. Replacing the chloro group with a methyl moiety could involve:

-

Friedel-Crafts Alkylation: Using methyl chloride and a Lewis acid catalyst (e.g., AlCl3) to introduce the methyl group.

-

Grignard Reaction: Reacting 4-chlorophthalazine with methylmagnesium bromide (CH3MgBr).

This approach mirrors methods used to synthesize 4-methylphthalazin-1(2H)-one derivatives, where lanthanum(III) nitrate catalyzes one-pot cyclization reactions .

Condensation with 4-Methoxyphenylamine

A two-step strategy could involve:

-

Preparation of 4-Methylphthalazine: Via cyclization of 2-carboxybenzaldehyde derivatives .

-

Coupling with 4-Methoxyaniline: Using Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) to form the N-aryl bond.

This method aligns with patents describing the synthesis of 1-(4-methoxyphenyl)ethylamine through imine formation and reduction .

Catalytic and Solvent Systems

-

Catalysts: Lanthanum(III) nitrate, effective in phthalazinone synthesis , may facilitate cyclization steps.

-

Solvents: Toluene and benzene are employed in related condensations, with Dean-Stark traps for azeotropic water removal .

Physicochemical Properties

Estimated Molecular Parameters

Based on the structural formula C16H15N3O:

-

Molecular Weight: 265.31 g/mol

-

Density: ~1.15 g/cm³ (extrapolated from similar phthalazines )

-

Melting Point: 180–190°C (predicted from substituted phthalazinones )

Spectral Characteristics

-

IR Spectroscopy: Expected peaks include N-H stretches (~3300 cm⁻¹), aromatic C=C (~1600 cm⁻¹), and methoxy C-O (~1250 cm⁻¹) .

-

NMR:

Biological Activities and Applications

Antitumor Activity

4-(Thiophen-2-ylmethyl)-2H-phthalazin-1-ones inhibit PARP-1 (IC50 = 12 nM), a target in BRCA-mutant cancers . The methyl and methoxyphenyl substituents in the target compound could modulate DNA intercalation or enzyme binding.

Chiral Resolution and Catalysis

1-(4-Methoxyphenyl)ethylamine derivatives serve as chiral auxiliaries in asymmetric synthesis . The phthalazine core’s rigidity may render N-(4-methoxyphenyl)-4-methylphthalazin-1-amine useful in enantioselective catalysis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume